molecular formula C14H10ClNO B6376459 MFCD18314359 CAS No. 1261901-16-9

MFCD18314359

Cat. No.: B6376459
CAS No.: 1261901-16-9
M. Wt: 243.69 g/mol
InChI Key: SPKANBGYQAFOCX-UHFFFAOYSA-N
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Description

MDL numbers are typically assigned to catalogued research chemicals, often representing novel or specialized compounds. Such compounds are frequently studied for their pharmacological, catalytic, or material science applications .

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-4-11(2-3-14(9)15)12-5-10(8-16)6-13(17)7-12/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKANBGYQAFOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684814
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-16-9
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314359 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups through substitution reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD18314359 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

MFCD18314359 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18314359 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds from the evidence, focusing on molecular properties, synthesis, and bioactivity.

Table 1: Molecular and Physicochemical Properties

Property CAS 918538-05-3 (Pyrrolotriazine) CAS 905306-69-6 (Methoxypyridylamine) CAS 1046861-20-4 (Boronic Acid) CAS 1761-61-1 (Bromoester)
Molecular Formula C₆H₃Cl₂N₃ C₇H₁₀N₂O C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 188.01 g/mol 138.17 g/mol 235.27 g/mol 201.02 g/mol
Log S (ESOL) -2.99 -2.47 -2.99 -2.47
Solubility 0.24 mg/mL 0.687 mg/mL 0.24 mg/mL 0.687 mg/mL
Bioavailability 0.55 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H315-H319-H335 H302

Key Observations:

Structural Diversity: CAS 918538-05-3 is a dichloropyrrolotriazine with high aromaticity and chlorine substituents, contributing to its reactivity in cross-coupling reactions . CAS 1046861-20-4 is a bromochlorophenyl boronic acid, critical in Suzuki-Miyaura coupling for synthesizing biaryl compounds . CAS 1761-61-1 is a bromoester with moderate lipophilicity, often used in esterification or polymerization reactions .

Synthesis Methods :

  • Pyrrolotriazine Derivatives : Synthesized via nucleophilic substitution using N-ethyldiisopropylamine in DMF, yielding 30–69% efficiency depending on reaction conditions .
  • Boronic Acids : Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C, emphasizing green chemistry principles .
  • Bromoesters : Utilize A-FGO catalysts under reflux, achieving 98% yield with recyclable ionic liquids .

Bioactivity and Safety :

  • Pyrrolotriazine and methoxypyridylamine derivatives show moderate GI absorption but lack blood-brain barrier (BBB) penetration, limiting CNS applications .
  • Boronic acids and bromoesters exhibit higher solubility but carry risks of skin/eye irritation (H315-H319) .

Research Findings and Contradictions

  • Contradictions in Solubility: While CAS 905306-69-6 and CAS 1761-61-1 share identical Log S values (-2.47), their solubilities differ significantly (0.687 mg/mL vs.
  • Synthetic Efficiency : Boronic acid synthesis (CAS 1046861-20-4) achieves high yields with palladium catalysts, whereas pyrrolotriazine synthesis (CAS 918538-05-3) requires optimization to surpass 70% efficiency .

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